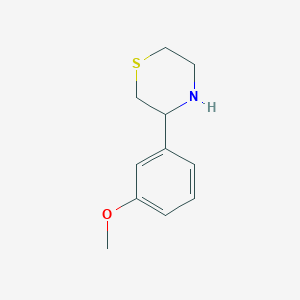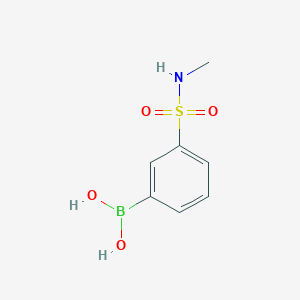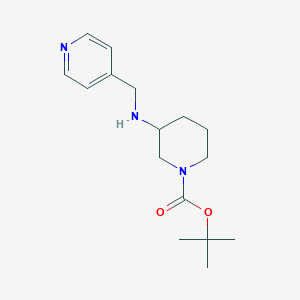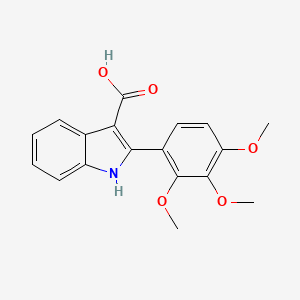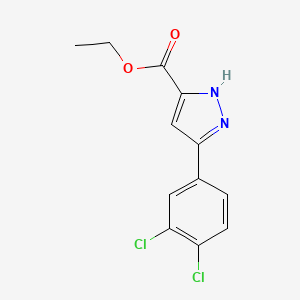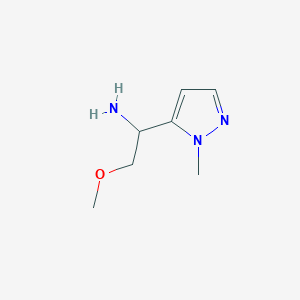
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine
Descripción general
Descripción
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE is a derivative of pyrazole and has been found to exhibit a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Catalysis
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine and related compounds have been explored for their catalytic applications. For instance, complexes formed with palladium and pyridyl imine ligands, including derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, have shown effectiveness in catalyzing the methoxycarbonylation of olefins, a process useful for producing esters (Zulu et al., 2020).
Antibacterial Activity
Derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have demonstrated potential in antibacterial applications. A study on novel oxadiazoles derived from this compound showed significant antibacterial activity, particularly against common pathogens like Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).
DNA Binding and Cytotoxicity
Complexes involving tridentate ligands related to 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine, such as Cu(II) complexes, have been studied for their DNA binding properties and nuclease activity. These studies suggest potential applications in understanding DNA interactions and cytotoxic effects on cancer cells (Kumar et al., 2012).
Organic Synthesis and Polymerization Catalysts
The derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have been used in the synthesis of various organic compounds and as polymerization catalysts. For instance, nickel(II) complexes chelated by related (amino)pyridine ligands have been applied in ethylene oligomerization studies, offering insights into the synthesis of polymers (Nyamato et al., 2016).
Pharmaceutical Applications
Some derivatives of 2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine have shown promise in pharmaceutical applications. For example, compounds synthesized from this chemical have exhibited antiulcer and cytoprotective activities, making them candidates for further exploration in drug development (Ikeda et al., 1996).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
It’s worth noting that similar pyrazole derivatives have shown to interact with their targets leading to changes in cellular processes .
Biochemical Pathways
Related pyrazole compounds have been reported to influence various biological pathways, leading to their diverse pharmacological effects .
Result of Action
Similar pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may induce changes at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-methoxy-1-(2-methylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-7(3-4-9-10)6(8)5-11-2/h3-4,6H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXSNDGQVGYILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



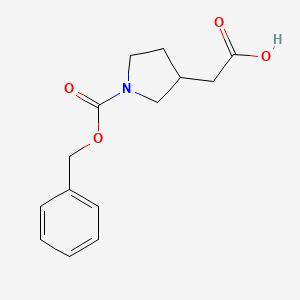
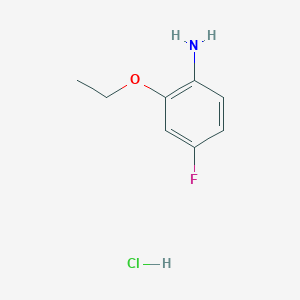
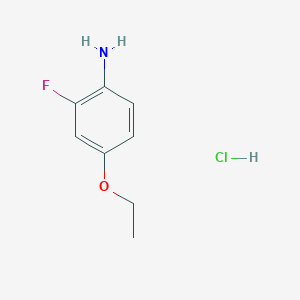

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)
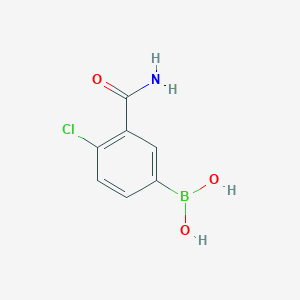

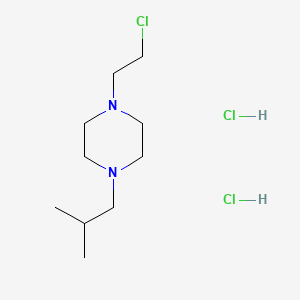
![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)
